molecular formula C11H15ClFN3O B1531863 Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride CAS No. 2208785-14-0

Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride

Cat. No. B1531863
M. Wt: 259.71 g/mol
InChI Key: FJSBTFAJTFOXNN-UHFFFAOYSA-N
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Description

Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride, also known as PPCF, is a chemical compound with a wide range of applications in scientific research. It is a synthetic derivative of piperazine, which is a cyclic secondary amine, and is composed of two nitrogen atoms and six carbon atoms. PPCF is a white, crystalline solid that is soluble in water and other polar solvents. It is used in a variety of scientific studies, including the synthesis of new compounds, the study of enzyme mechanisms, and the investigation of the effects of various drugs on the human body.

Scientific Research Applications

Pharmacological Selectivity and Activity

A study by Tu et al. (2013) synthesized a series of 1H-indolyl carboxylic acid amides, showing high binding affinity and selectivity for human dopamine D3 receptors, indicating potential for neurological disorder treatments. The compounds were partial agonists at D2 and D3 receptors, suggesting their use in exploring receptor functions and developing therapeutic agents (Tu et al., 2013).

Synthesis and Characterization

Sanjeevarayappa et al. (2015) reported the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, providing insights into structural and functional relationships of similar compounds. The study highlighted its moderate anthelmintic activity and provided a foundation for the development of new pharmaceuticals (Sanjeevarayappa et al., 2015).

Chemical Synthesis Techniques

Neagoie and Krchňák (2012) developed a piperazine amide linker for cyclative cleavage from solid support, facilitating the traceless solid-phase synthesis of dihydroquinoxalinones. This method could enhance the efficiency of synthesizing complex molecules, with implications for drug discovery and development (Neagoie & Krchňák, 2012).

Antimicrobial and Antitumor Activities

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety was synthesized and investigated for potential anticancer activities against breast cancer cells by Yurttaş et al. (2014). This highlights the role of such compounds in the development of new cancer therapies (Yurttaş et al., 2014).

Novel Mechanistic Classes of Inhibitors

Ahn et al. (2007) discovered a novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity, showing potential for treating pain, inflammation, and central nervous system disorders. This discovery could pave the way for developing new drugs with fewer side effects (Ahn et al., 2007).

properties

IUPAC Name

N-(3-fluorophenyl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSBTFAJTFOXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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